molecular formula C16H22INO4 B2573219 (S)-2-((叔丁氧羰基)氨基)-4-碘丁酸苄酯 CAS No. 119768-48-8

(S)-2-((叔丁氧羰基)氨基)-4-碘丁酸苄酯

货号: B2573219
CAS 编号: 119768-48-8
分子量: 419.259
InChI 键: JEVYMKABCFNGIG-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another study mentions the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids .

科学研究应用

  1. 肽合成 (S)-2-((叔丁氧羰基)氨基)-4-碘丁酸苄酯在肽合成中起着至关重要的作用。具体而言,Boc(叔丁氧羰基)基团在肽键形成过程中充当氨基的临时保护基团。通过选择性地阻断氨基,研究人员可以控制肽的逐步组装,从而允许构建复杂的肽序列。
  2. 不对称杂环合成

    • 研究人员探索了它在通过亚磺酰胺进行不对称杂环合成中的应用。这种方法提供了构建结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的途径。这些化合物通常作为天然产物和治疗相关分子中的关键结构单元 .

    PDE4 抑制剂用于抗炎疾病

    • 一个研究小组发现了一种新型吡唑衍生物作为有效的 PDE4 抑制剂,用于治疗抗炎性疾病。对映体纯衍生物的合成路线更倾向于使用 叔丁基亚磺酰胺 而不是 对甲苯磺酰胺,突出了其在药物开发中的重要性 .

属性

IUPAC Name

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYMKABCFNGIG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triphenylphosphine (734 mg, 2.80 mmol) and imidazole (191 mg, 2.80 mmol) in CH2Cl2 (10 ml) at rt was added iodine (711 mg, 2.80 mmol) portionwise over 5 min. The mixture first turned yellow, then brown and developed precipitate. The mixture was stirred at rt until no pieces of iodine were visible (approx. 5 min.). A solution of alcohol from step (38b) (721 mg, 2.33 mmol) in CH2Cl2 (5 ml) was added and the resulting mixture was stirred at rt for 1 h. The reaction was filtered and concentrated in vacuo. Purification by flash chromatography (silica, 0-25% EtOAc/Hexane) gave 2-tert-butoxycarbonylamino-4-iodo-butyric acid benzyl ester (430 mg, 44%) as a slightly yellow oil: 1H NMR (500 MHz, Methanol-D) δ 7.24-7.42 (m, 5 H), 5.07-5.25 (m, 2 H), 4.16-4.31 (m, 1 H), 3.12-3.29 (m, 2 H), 2.01-2.35 (m, 2 H), 1.42 (s, 9 H). LC-MS (Method A, retention time: 1.71 min), MS m/z 420 (M++1).
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
721 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。